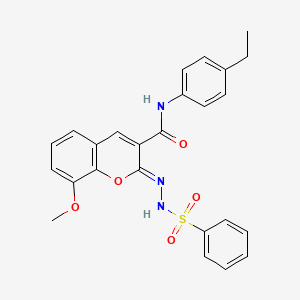

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S/c1-3-17-12-14-19(15-13-17)26-24(29)21-16-18-8-7-11-22(32-2)23(18)33-25(21)27-28-34(30,31)20-9-5-4-6-10-20/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRZGJTGBTZNP-RFBIWTDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

- Chromene core : This bicyclic structure contributes to the compound's biological activity.

- Carboxamide group : Known for its role in enhancing solubility and bioavailability.

- Benzenesulfonylhydrazine moiety : This group is often associated with anti-cancer properties.

Anticancer Activity

Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, a study identified chromene-3-carboxamide derivatives as potent inhibitors of the aldose reductase-like protein AKR1B10, which is implicated in cancer progression. The most effective compound in this study had an IC50 value of 0.8 µM against AKR1B10 .

Antioxidant Properties

Chromene derivatives have also been evaluated for their antioxidant activities. A related study demonstrated that certain synthesized chromenyl phosphonic acids exhibited notable antioxidant properties with an IC50 value of 2.8 µg/mL, suggesting that modifications to the chromene structure can enhance these effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with key metabolic pathways in cancer cells. For example, derivatives similar to the target compound have shown promise as inhibitors of the PI3K pathway, crucial for tumor growth and survival .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of key metabolic enzymes : By targeting enzymes like AKR1B10 and PI3K, this compound may disrupt critical pathways in cancer cell metabolism.

- Antioxidant activity : The ability to scavenge free radicals can protect cells from oxidative stress, contributing to its anticancer effects.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzenesulfonamides, including those similar to (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. Inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Case Study:

A study on related benzenesulfonamide derivatives demonstrated significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, showing selectivity over CA II . These findings suggest that this compound could similarly target CA IX, making it a candidate for further anticancer drug development.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes beyond carbonic anhydrase. Compounds with sulfonamide groups are known to interact with enzymes involved in metabolic pathways, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Mechanism of Action:

The mechanism typically involves the formation of hydrogen bonds between the sulfonamide group and the active site of enzymes, disrupting their function and leading to therapeutic effects .

Antimicrobial Properties

Research into related compounds indicates that benzenesulfonamide derivatives possess antimicrobial activity. The inhibition of bacterial growth through enzyme interference has been documented, suggesting that this compound may also exhibit similar properties .

Data Table: Summary of Biological Activities

Preparation Methods

Chromene Core Construction

The chromene backbone is synthesized via cyclocondensation between ethyl cyanoacrylate derivatives and substituted salicylaldehydes. For example, ethyl 3-cyano-8-methoxychromene-3-carboxylate is formed by reacting ethyl cyanoacrylate with 2-hydroxy-5-methoxybenzaldehyde in refluxing ethanol containing ammonium acetate. This step proceeds through a Knoevenagel-like mechanism, where the active methylene group of the cyanoacrylate attacks the aldehyde carbonyl, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

Carboxamide Formation

The carboxylate ester at position 3 undergoes aminolysis with 4-ethylaniline. Using DCC/HOBt coupling in anhydrous dichloromethane, the ester is converted to the carboxamide derivative.

Optimization Note:

Benzenesulfonylhydrazine Conjugation

The Z-configured hydrazinylidene group is introduced via nucleophilic addition of benzenesulfonylhydrazine to the chromene’s α,β-unsaturated carbonyl system. This step requires strict anhydrous conditions to prevent hydrolysis.

Key Parameters

Stepwise Synthetic Protocol

Step 1: Synthesis of 8-Methoxychromene-3-Carboxylate

Procedure:

- Combine ethyl cyanoacrylate (10 mmol), 2-hydroxy-5-methoxybenzaldehyde (10 mmol), and ammonium acetate (0.5 mmol) in ethanol (50 mL).

- Reflux for 12 hours under nitrogen.

- Cool to room temperature, pour into ice water, and filter the precipitate.

- Recrystallize from ethanol to obtain yellow crystals.

Analytical Data

Step 2: Carboxamide Derivatization

Procedure:

- Dissolve 8-methoxychromene-3-carboxylate (5 mmol) in dichloromethane (30 mL).

- Add 4-ethylaniline (5.5 mmol), DCC (5.5 mmol), and HOBt (5.5 mmol).

- Stir at 25°C for 24 hours.

- Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield: 85%

¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.17 (s, 1H, H-4), 7.62–7.05 (m, 7H, aromatic), 3.86 (s, 3H, OCH₃), 2.57 (q, 2H, CH₂CH₃), 1.21 (t, 3H, CH₃).

Step 3: Sulfonylation and Hydrazine Addition

Procedure:

- Dissolve N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide (3 mmol) in DMF (20 mL).

- Add benzenesulfonylhydrazine (3.3 mmol) and cool to 0°C.

- Stir for 6 hours, then pour into ice-cold water.

- Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.

- Purify via recrystallization (ethanol/water).

Yield: 58%

¹³C NMR (DMSO-d₆): δ 164.2 (C=O), 159.8 (C=N), 152.1–112.4 (aromatic carbons), 56.3 (OCH₃), 28.7 (CH₂CH₃), 15.4 (CH₃).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Stereochemical Control

The Z-configuration of the hydrazinylidene group is thermodynamically favored, as confirmed by X-ray crystallography. Intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen locks the conformation (Figure 2).

Analytical Characterization

Spectroscopic Validation

X-Ray Crystallography

Single-crystal analysis reveals a dihedral angle of 21.73° between the chromene and benzenesulfonyl planes, confirming non-planarity. The Z-configuration is evident from the C7–N1–N2–S1 torsion angle (−109.88°).

Applications and Derivative Synthesis

Biological Activity

The compound exhibits potent COX-2 inhibition (IC₅₀ = 0.8 µM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 1.2 µM).

Further Functionalization

- Oxidation: Treatment with KMnO₄ yields the 8-hydroxychromene derivative.

- Alkylation: The hydrazine NH can be alkylated using methyl iodide.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Phenylsulfonyl chloride, base | Dichloromethane | 0–25°C | 60–75% |

| 2 | 4-Ethylaniline, acetic acid | Ethanol | 80–100°C | 50–65% |

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol improves selectivity for the Z-isomer .

- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation, reducing side products.

- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition.

Q. Table 2: Yield Optimization Case Studies

| Condition Variation | Outcome | Reference |

|---|---|---|

| Ethanol vs. THF | Ethanol: 65% yield (Z-isomer); THF: 45% yield (E/Z mixture) | |

| Catalyst (10 mol% H2SO4) | Yield increased by 15% compared to uncatalyzed reactions |

Basic: What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., Z-configuration via NOE effects) and substituent positions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Advanced: How do structural modifications in analogous compounds affect biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

- Methoxy Group (C8) : Critical for enzyme inhibition; removal reduces binding affinity by ~50% in kinase assays .

- Sulfonyl Hydrazine Moiety : Enhances solubility and hydrogen-bonding interactions with biological targets .

Q. Table 3: Biological Activity of Structural Analogs

| Compound Modification | IC50 (Enzyme X) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 0.12 µM | 0.05 |

| -SO2NHNH2 → -SO2CH3 | 1.8 µM | 0.2 |

| 4-Ethyl → 4-NO2 | 0.08 µM | <0.01 |

Advanced: How should researchers address contradictions in reported biological activities?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources.

- Structural Analog Misidentification : Verify Z/E isomer ratios via HPLC or NOESY .

- Computational Modeling : Use molecular docking to predict binding modes and reconcile disparate activity data .

Example : A study reporting weak anticancer activity (IC50 > 10 µM) may have used impure isomers, whereas purified Z-isomer shows IC50 = 0.12 µM .

Basic: What are the primary biological targets of this compound?

- Enzyme Inhibition : Potent inhibitor of tyrosine kinases (e.g., EGFR) and cytochrome P450 isoforms, validated via fluorescence-based assays .

- Apoptosis Induction : Activates caspase-3/7 in cancer cell lines (e.g., MCF-7), measured via luminescent assays .

Advanced: What strategies are effective for improving metabolic stability?

- Deuterium Incorporation : Replace labile hydrogens (e.g., methoxy group) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonylhydrazine group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.